![molecular formula C6H4ClN3O B1436783 5-氯-7H-吡咯并[2,3-d]嘧啶-4-醇 CAS No. 1448719-08-1](/img/structure/B1436783.png)

5-氯-7H-吡咯并[2,3-d]嘧啶-4-醇

描述

5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a chemical compound with the CAS Number: 1448719-08-1 . It has a molecular weight of 169.57 . The IUPAC name for this compound is 5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-ol .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For example, a method of manufacturing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine has been disclosed, which involves several steps including the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate, the preparation of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol, and the conversion of these intermediates to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine .Molecular Structure Analysis

The molecular structure of 5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-ol can be represented by the InChI code: 1S/C6H4ClN3O/c7-3-1-8-5-4(3)6(11)10-2-9-5/h1-2H,(H2,8,9,10,11) .Physical And Chemical Properties Analysis

5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a solid compound .科学研究应用

Anticancer Applications

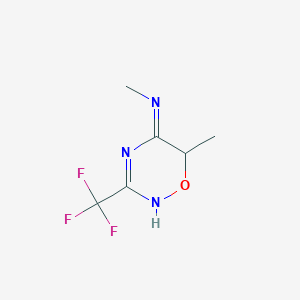

- Summary of Application: This compound has been used in the design and synthesis of new series of pyrrolo[2,3-d]pyrimidine derivatives to contain chlorine atoms in positions 4 and 6 and trichloromethyl group in position 2. These derivatives have shown potential as anticancer agents .

- Methods of Application: The derivatives were synthesized using microwave technique . They were then tested in vitro against seven selected human cancer cell lines .

- Results: Compounds 14a, 16b and 18b were the most active toward MCF7 with IC 50 (1.7, 5.7, and 3.4 μg/ml, respectively) relative to doxorubicin (Dox.) (26.1 μg/ml) . Compound 17 exerted promising cytotoxic effects against HePG2 and PACA2 with IC 50 (8.7 and 6.4 μg/ml, respectively) relative to Dox. (21.6 and 28.3 μg/ml, respectively) .

Anti-inflammatory Applications

- Summary of Application: Pyrimidines, including 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, have been widely investigated for their pharmaceutical activities, including anti-inflammatory effects .

- Methods of Application: The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

- Results: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

Anti-Inflammatory Applications

- Summary of Application: Pyrimidines, including 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, have been widely investigated for their pharmaceutical activities, including anti-inflammatory effects .

- Methods of Application: The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

- Results: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

Antidiabetic Applications

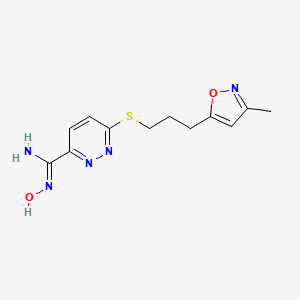

- Summary of Application: Pyrrolo[2,3-d]pyrimidine-based analogues have been designed, synthesized, and evaluated for their ability to inhibit the α-amylase enzyme in order to treat diabetes .

- Methods of Application: In vitro antidiabetic analysis demonstrated excellent antidiabetic action for compounds 5b, 6c, 7a, and 7b, with IC 50 values in the 0.252–0.281 mM range .

- Results: At a 200 μg/mL concentration, the exceptional percent inhibition values for compounds 5a, 5b, 5d, and 6a varied from 97.79±2.86% to 85.56±4.13% overperforming the standard (acarbose) .

Pharmaceutical Intermediate

- Summary of Application: It is used as a pharmaceutical intermediate .

- Methods of Application: The specific methods of application or experimental procedures for this application were not detailed in the source .

- Results: The specific results or outcomes obtained for this application were not detailed in the source .

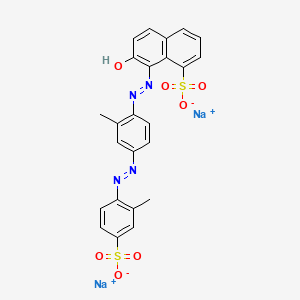

NF-κB and AP-1 Inhibitors

- Summary of Application: Through solution-phase parallel synthesis and high throughput evaluation, several new 2-chloro-4-(trifluoromethyl)pyrimidine-5-N-(3′,5′-bis(trifluoromethyl)phenyl) carboxamides were recognized as NF-κB and AP-1 inhibitors .

- Methods of Application: The tested derivatives were noticed to inhibit both IL-2 and IL-8 levels .

- Results: The specific results or outcomes obtained for this application were not detailed in the source .

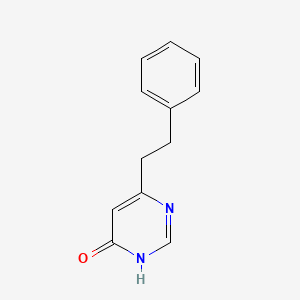

Intermediate of Tofatinib

- Summary of Application: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine was the intermediate of the bulk drug, Tofatinib, which was widely used in treatment of adult patients with moderate to severe rheumatoid arthritis with inadequate or intolerant methotrexate response .

- Methods of Application: The specific methods of application or experimental procedures for this application were not detailed in the source .

- Results: The specific results or outcomes obtained for this application were not detailed in the source .

Pharmaceutical Intermediate

- Summary of Application: It is used as a pharmaceutical intermediate .

- Methods of Application: The specific methods of application or experimental procedures for this application were not detailed in the source .

- Results: The specific results or outcomes obtained for this application were not detailed in the source .

安全和危害

The safety information available indicates that 5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-ol may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

属性

IUPAC Name |

5-chloro-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3O/c7-3-1-8-5-4(3)6(11)10-2-9-5/h1-2H,(H2,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRMBIXYBRSNBOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(N1)N=CNC2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2,4-dimethylphenoxy)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B1436712.png)

![1-phenyl-6-[(pyrrolidin-1-yl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436715.png)

![N-[(2Z)-6-methyl-4-oxo-3,4-dihydropyrimidin-2(1H)-ylidene]-3,4-dihydroquinoline-1(2H)-carboximidamide](/img/structure/B1436719.png)

![Methyl (4-hydroxy-1,2-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate](/img/structure/B1436722.png)